molecular formula C19H16ClN3O B2612840 2-(4-chlorophenyl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide CAS No. 2320684-78-2

2-(4-chlorophenyl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide

Cat. No.: B2612840
CAS No.: 2320684-78-2
M. Wt: 337.81
InChI Key: YWJVZUPLFYRENV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O and its molecular weight is 337.81. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis and Computational Approaches

Vibrational Spectroscopic Signatures : A study detailed the characterization of an antiviral molecule closely related to the chemical of interest through vibrational signatures obtained via Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory for the analysis, exploring geometric equilibrium and inter/intra-molecular hydrogen bonding, highlighting the importance of such compounds in antiviral research and their structural and electronic properties (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Process Research

Synthesis of Anticancer Intermediates : Another study focused on the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib, revealing the compound's potential as a key player in the synthesis of pharmacologically active agents (Guo Lei-ming, 2012).

Antioxidant and Antitumor Activities

Evaluation of Antioxidant and Antitumor Activities : Research on similar compounds, such as 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one, has demonstrated potential antioxidant and antitumor activities. These findings underline the broader implications of studying such molecules for therapeutic applications (El-Moneim, El‐Deen, & El-Fattah, 2011).

Chemical Oxidation and Reactivity

Oxidation Reactivity Channels : The chemical oxidation of related compounds, exploring their reactivity with various oxidants and resulting in the generation of diverse products, points to the significance of such molecules in synthetic chemistry and materials science (Pailloux et al., 2007).

Ligand-Protein Interactions and Solar Cell Applications

Spectroscopic and Quantum Mechanical Studies : A comprehensive study on bioactive benzothiazolinone acetamide analogs, incorporating spectroscopic analysis, quantum mechanical studies, and ligand-protein interactions, highlights the multifaceted applications of these molecules, from pharmaceuticals to dye-sensitized solar cells (Mary et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c20-16-8-6-14(7-9-16)10-19(24)21-12-17-11-18(23-13-22-17)15-4-2-1-3-5-15/h1-9,11,13H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJVZUPLFYRENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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